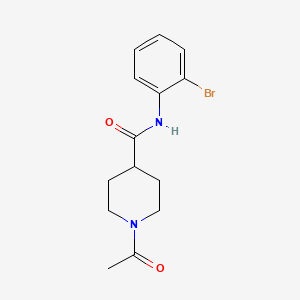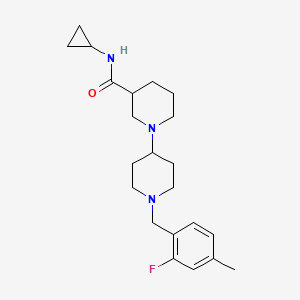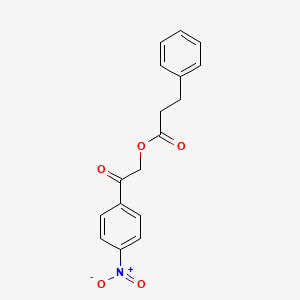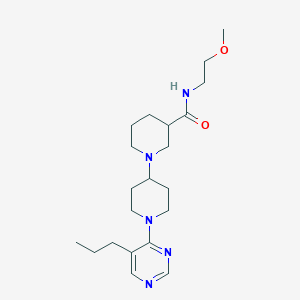
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development.
準備方法
The synthesis of 1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 2-bromobenzylamine with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of organic solvents such as ethanol and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
科学的研究の応用
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-acetyl-N-(2-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-acetyl-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities due to the presence of different substituents on the phenyl ring.
特性
IUPAC Name |
1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-5-3-2-4-12(13)15/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKWVDXIUCWREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)

![2-AMINO-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5468407.png)
![2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide](/img/structure/B5468438.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![1-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B5468451.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)
![2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5468469.png)
![5-[(2-chlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5468470.png)
![6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5468479.png)
